molecular formula C8H12ClN3O B1452375 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol CAS No. 1220038-19-6

2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol

Cat. No. B1452375
M. Wt: 201.65 g/mol
InChI Key: PSRYNULFXOLKLB-UHFFFAOYSA-N
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Description

The compound “2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol” is a derivative of aminopyrazines . Aminopyrazines are organic compounds containing an amino group attached to a pyrazine ring .


Synthesis Analysis

While specific synthesis methods for “2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol” are not available, pyrazines can be synthesized by various methods. For instance, they can be synthesized by chemical methods or by certain microorganisms . Pyrazines are responsible for the “roasted-like” flavor of broiled meat or roasted coffee beans .

Scientific Research Applications

Cycloaddition and Ring Transformation

  • Cycloadducts of 3-amino-5-chloro-2(1H)-pyrazinones, related to the chemical structure of interest, undergo ring transformations to yield various pyridinecarboxylates and pyridinecarboxylates derivatives. This highlights its potential in creating diverse organic compounds (Vandenberghe et al., 1996).

Chemistry of Amino-oximes

  • The study discusses the synthesis of 3,6-Dihydro-2(1H)-pyrazinon-4-oxides from anti-α-(Chloracetylamino)ketoximes, demonstrating the versatility of chloroacetylamino compounds in synthesizing various pyrazine derivatives (Gnichtel et al., 1981).

Catalysis in Organic Synthesis

  • Nano α-Al2O3 supported ammonium dihydrogen phosphate is used as a catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives, indicating the role of pyrazinyl compounds in catalyzed organic reactions (Maleki & Ashrafi, 2014).

Synthesis and Properties of Pyrazine Derivatives

  • The research reveals the synthesis of 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles, showcasing the complex reactions involving pyrazine derivatives (Volovenko & Dubinina, 2002).

Spectroscopic Characterization of Pyrazine Derivatives

  • The study provides insights into the spectroscopic characterization of transition metal complexes of pyrazine derivatives, contributing to the understanding of their chemical properties (Pawar, Sakhare, & Arbad, 2016).

Reduction and Rearrangement Reactions

  • Wolff-Kishner reduction of pyrazinyl propanones leads to the formation of various pyrazine derivatives, highlighting the compound's role in complex chemical reactions (Paine, 1991).

Synthesis of Novel Derivatives

  • Research into the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives from pyrazinyl compounds shows the breadth of potential derivatives (Kumar & Mashelker, 2006).

Synthesis of Nitrogen-Containing Heterocycles

  • The gas-phase reactions over copper chromite to synthesize nitrogen-containing heterocycles further demonstrate the versatility of amino alcohols in chemical synthesis (Meksh, Anderson, & Shimanska, 1994).

Heterocyclic Compounds Synthesis

  • Investigations into the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones from pyrazinyl compounds contribute to the development of novel heterocyclic compounds (Арустамова & Пивень, 2013).

Design of Pyrazolo[3,4-d]pyridazines

Inhibitors of Corrosion

  • The synthesis of bipyrazolic derivatives as inhibitors of corrosion in steel demonstrates the application of pyrazine derivatives in material science (Missoum et al., 2013).

Aurora Kinase Inhibitor

  • A compound structurally related to the query shows potential as an Aurora kinase inhibitor, which may be useful in cancer treatment (ヘンリー,ジェームズ, 2006).

Antimycobacterial Properties

  • N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, related to the query compound, exhibit antimycobacterial properties, indicating the potential for medicinal applications (Zítko et al., 2011).

Synthesis of Furo[3,2-e]pyrazolo[3,4-b]pyrazines

  • The creation of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines from pyrazinyl compounds underscores the ongoing research into novel heterocyclic compounds (El‐Dean et al., 2018).

Hydrogen Bonding and Polymorphism

  • A study on the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, involving compounds similar to the query, adds to the understanding of molecular interactions in chemistry (Podjed & Modec, 2022).

NMR Chemical Shifts

  • The investigation of 13C NMR chemical shifts in N-unsubstituted and N-methyl-pyrazole derivatives aids in understanding the electronic environment of pyrazine derivatives (Cabildo, Claramunt, & Elguero, 1984).

properties

IUPAC Name

2-[(6-chloropyrazin-2-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-8(2,5-13)12-7-4-10-3-6(9)11-7/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRYNULFXOLKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221740
Record name 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol

CAS RN

1220038-19-6
Record name 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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